molecular formula C10H7NO B1178013 enterolobin CAS No. 136362-84-0

enterolobin

Cat. No.: B1178013
CAS No.: 136362-84-0
Attention: For research use only. Not for human or veterinary use.
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Description

Enterolobin is a 54.8 kDa cytolytic protein isolated from the seeds of the tropical tree Enterolobium contortisiliquum (Leguminosae family). It exhibits hemolytic, insecticidal, and pro-inflammatory activities . Structurally, it shares homology with bacterial pore-forming toxins (PFTs) such as aerolysin from Aeromonas hydrophila and α-toxin from Clostridium septicum, forming oligomeric pores in target cell membranes . This compound exists as a dimer in solution and is resistant to proteolysis by insect gut enzymes, enhancing its insecticidal efficacy . Its pro-inflammatory effects include dose-dependent paw edema, leukocyte infiltration, and eosinophil accumulation in rats, mediated partially by lipoxygenase metabolites and histamine .

Properties

CAS No.

136362-84-0

Molecular Formula

C10H7NO

Synonyms

enterolobin

Origin of Product

United States

Comparison with Similar Compounds

Structural and Functional Similarities

Table 1: Comparative Overview of Enterolobin and Analogous Pore-Forming Proteins
Compound Source Molecular Weight (kDa) Key Functions Structural Features
This compound Enterolobium contortisiliquum 54.8–55 Hemolysis, insecticidal, inflammation Aerolysin-like β-PFT; nuclear localization signals (NLS)
Aerolysin Aeromonas hydrophila 52–54 Bacterial virulence, cytolysis β-PFT; requires proteolytic activation
α-Toxin Clostridium septicum 48–50 Myonecrosis, hemolysis β-PFT; shares conserved residues with this compound
Crotin Croton tiglium ~38 Hemolysis, neurotoxicity Plant lectin; lacks aerolysin homology
Lysenin Earthworm (Eisenia fetida) 41 Defense against pathogens Sphingomyelin-specific β-PFT
Key Findings:

Conserved Functional Residues : this compound shares 4–6 of 9 critical residues with aerolysin and α-toxin involved in membrane binding and pore formation . These residues are embedded in conserved motifs, suggesting analogous mechanisms .

Mechanism of Pore Formation : Like aerolysin, this compound oligomerizes under low pH and high ionic strength to form transmembrane pores, disrupting osmotic balance . However, this compound uniquely localizes to plant cell nuclei, a trait absent in bacterial toxins .

Insecticidal Specificity : this compound causes 70–100% mortality in Callosobruchus maculatus larvae at 0.01–0.025% concentrations, while Spodoptera litorallis larvae resist due to protease-mediated detoxification . In contrast, aerolysin targets aquatic organisms and mammals .

Functional Divergence

Key Findings:

Pro-Inflammatory Mechanisms : this compound-induced edema is independent of platelet-activating factor (PAF) and prostaglandins, unlike many bacterial toxins .

Insect Gut Interactions : this compound’s resistance to C. maculatus proteases allows sustained toxicity, whereas bacterial toxins are often neutralized by host defenses .

Evolutionary and Biotechnological Implications

This compound’s homology to bacterial aerolysins suggests horizontal gene transfer or convergent evolution . Its dual cytolytic and nuclear roles may inspire engineered biopesticides with enhanced stability . Conversely, aerolysin-based tools are exploited in cancer therapy for targeted pore formation .

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